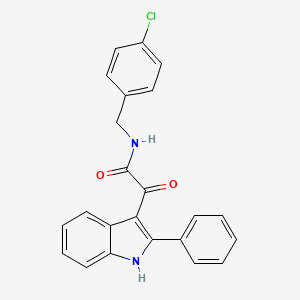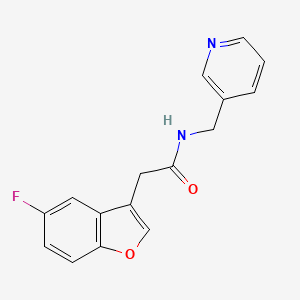![molecular formula C12H26O4S3 B11471903 1-[(2-{[2-(Butylsulfonyl)ethyl]sulfanyl}ethyl)sulfonyl]butane](/img/structure/B11471903.png)
1-[(2-{[2-(Butylsulfonyl)ethyl]sulfanyl}ethyl)sulfonyl]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{[2-(BUTANE-1-SULFONYL)ETHYL]SULFANYL}ETHANESULFONYL)BUTANE is an organic compound characterized by the presence of sulfonyl and sulfanyl groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[2-(BUTANE-1-SULFONYL)ETHYL]SULFANYL}ETHANESULFONYL)BUTANE typically involves the reaction of butane-1-sulfonyl chloride with 2-(ethylthio)ethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the sulfonyl chloride group is replaced by the ethylthio group, forming the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[2-(BUTANE-1-SULFONYL)ETHYL]SULFANYL}ETHANESULFONYL)BUTANE undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl groups can be reduced to thiols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl or sulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
1-(2-{[2-(BUTANE-1-SULFONYL)ETHYL]SULFANYL}ETHANESULFONYL)BUTANE has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study sulfonyl and sulfanyl group interactions in biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(2-{[2-(BUTANE-1-SULFONYL)ETHYL]SULFANYL}ETHANESULFONYL)BUTANE involves its interaction with molecular targets through its sulfonyl and sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to modifications in their structure and function. The pathways involved may include redox reactions, nucleophilic substitution, and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-{[2-(METHANE-1-SULFONYL)ETHYL]SULFANYL}ETHANESULFONYL)METHANE
- 1-(2-{[2-(ETHANE-1-SULFONYL)ETHYL]SULFANYL}ETHANESULFONYL)ETHANE
- 1-(2-{[2-(PROPANE-1-SULFONYL)ETHYL]SULFANYL}ETHANESULFONYL)PROPANE
Uniqueness
1-(2-{[2-(BUTANE-1-SULFONYL)ETHYL]SULFANYL}ETHANESULFONYL)BUTANE is unique due to its specific combination of sulfonyl and sulfanyl groups attached to a butane backbone
Properties
Molecular Formula |
C12H26O4S3 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-[2-(2-butylsulfonylethylsulfanyl)ethylsulfonyl]butane |
InChI |
InChI=1S/C12H26O4S3/c1-3-5-9-18(13,14)11-7-17-8-12-19(15,16)10-6-4-2/h3-12H2,1-2H3 |
InChI Key |
CEOGUHFDXBWPHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)CCSCCS(=O)(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(Z)-(4-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11471820.png)
![5-[2-Hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11471824.png)
![Methyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-2-methylpropanoate](/img/structure/B11471830.png)
![1-(1H-benzimidazol-2-yl)-3-methyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11471839.png)

![7-{2-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11471850.png)
![3-chloro-N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11471854.png)
![7-(1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11471855.png)

![4-(1-{2-[4-(butan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11471865.png)
![5-([(4-Chlorophenyl)amino]methyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11471875.png)
![2-oxobenzo[cd]indole-1(2H)-carbaldehyde](/img/structure/B11471882.png)
![6-Amino-4-(2,6-dichlorophenyl)-3-(3-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11471883.png)
![3-[2-(4-methylbenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B11471884.png)
